

Ceftolozane/Tazobactam Formulation for Experimental Use: Application Notes and Protocols

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Compound of Interest

Compound Name: Ceftolozane

Cat. No.: B606591

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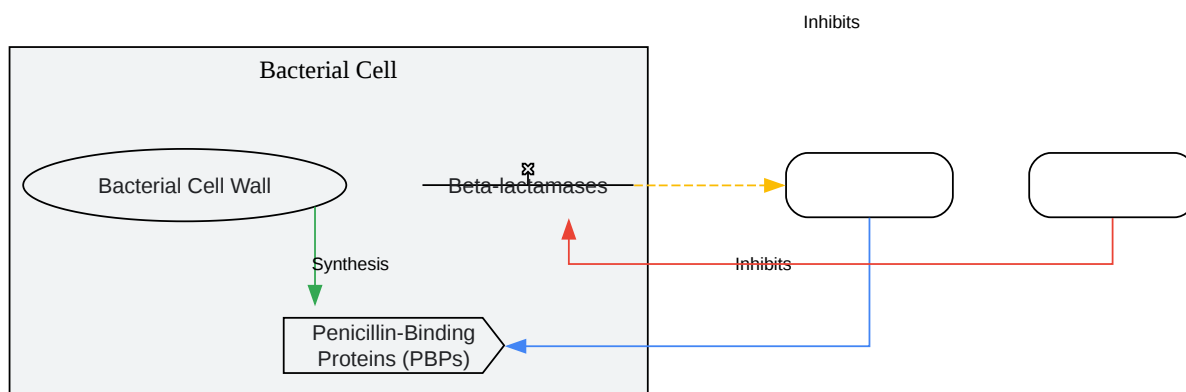
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane/tazobactam is a combination antibacterial agent consisting of a novel fifth-generation cephalosporin, **ceftolozane**, and a well-established β -lactamase inhibitor, tazobactam.[1][2] This combination is highly effective against multidrug-resistant Gram-negative bacteria, particularly *Pseudomonas aeruginosa* and extended-spectrum β -lactamase (ESBL)-producing Enterobacteriaceae.[1][3] These application notes provide detailed protocols for the preparation and experimental use of **ceftolozane**/tazobactam in a research setting, covering both in vitro and in vivo applications.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, PBP1c, PBP2, and PBP3 in *P. aeruginosa* and *E. coli*. Tazobactam is a β -lactam sulfone that inactivates many class A and some class C β -lactamases, protecting **ceftolozane** from degradation by these enzymes.



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Mechanism of Action of **Ceftolozane**/Tazobactam.

Data Presentation

Table 1: In Vitro Activity of Ceftolozane/Tazobactam against Key Gram-Negative Pathogens

Organism	MIC50 (µg/mL)	MIC90 (µg/mL)	Reference(s)
Pseudomonas aeruginosa	0.5	4	
Escherichia coli	0.25	0.5	
Klebsiella pneumoniae	0.25	4	
ESBL-producing E. coli	0.5	1	
ESBL-producing K. pneumoniae	4	16	

Table 2: Pharmacokinetic Parameters of Ceftolozane/Tazobactam in Healthy Adults

Parameter	Ceftolozane (1g)	Tazobactam (0.5g)	Reference(s)
C _{max} (mg/L)	74.4	18	
t _{1/2} (hours)	3.12	Not specified	
Protein Binding	~16-21%	~30%	
Elimination	Primarily renal	Primarily renal	

Table 3: Pharmacodynamic Targets for Ceftolozane

Efficacy Endpoint	%fT>MIC	Reference(s)
Bacteriostasis	24.8% - 26.3%	
1-log ₁₀ kill	31.5% - 32.2%	

fT>MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration.

Experimental Protocols

Protocol 1: Preparation of Ceftolozane/Tazobactam Stock Solution for In Vitro Use

This protocol is intended for the preparation of a stock solution for experiments such as Minimum Inhibitory Concentration (MIC) testing and time-kill assays.

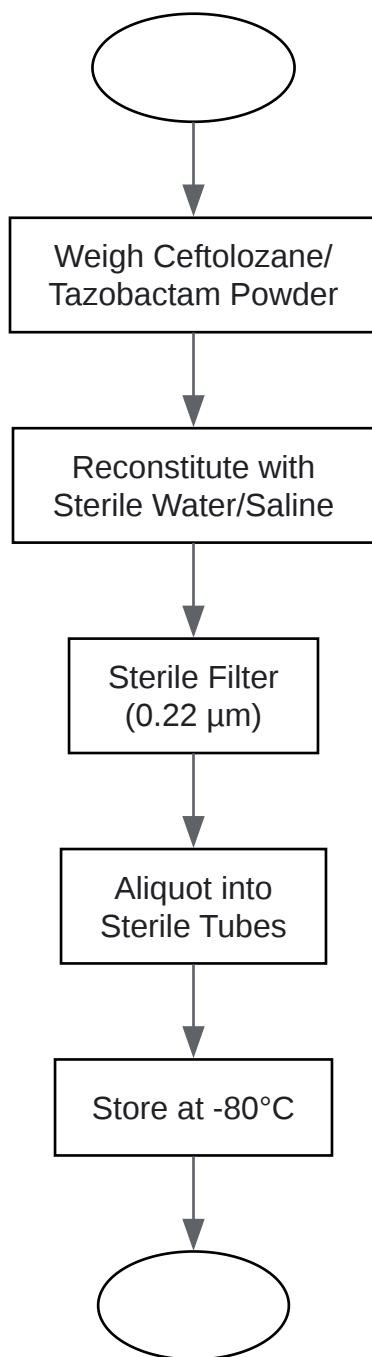
Materials:

- **Ceftolozane/tazobactam** powder (analytical grade)
- Sterile, deionized water or 0.9% saline
- Sterile vials or tubes

- Calibrated balance
- Vortex mixer
- Sterile filters (0.22 μ m)

Procedure:

- Calculate the required amount of powder: Based on the desired stock concentration and final volume. Note that **ceftolozane**/tazobactam is typically supplied in a 2:1 ratio of **ceftolozane** to tazobactam.
- Weigh the powder: Accurately weigh the required amount of **ceftolozane**/tazobactam powder using a calibrated balance in a sterile environment.
- Reconstitution: Add a small amount of sterile water or saline to the vial containing the powder and gently swirl to dissolve. Bring the solution to the final desired volume.
- Sterilization: Sterilize the stock solution by passing it through a 0.22 μ m sterile filter into a sterile container.
- Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 2-8°C for up to 7 days.



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Workflow for Preparing **Ceftolozane**/Tazobactam Stock Solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- **Ceftolozane**/tazobactam stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Plate reader or manual reading

Procedure:

- **Prepare Serial Dilutions:** Prepare a series of two-fold dilutions of the **ceftolozane**/tazobactam stock solution in CAMHB in the 96-well plates. The final volume in each well should be 50 μ L. Tazobactam concentration should be kept constant at 4 μ g/mL.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Inoculation:** Add 50 μ L of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 μ L.
- **Incubation:** Incubate the plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- **Reading the MIC:** The MIC is the lowest concentration of **ceftolozane**/tazobactam that completely inhibits visible growth of the organism.

Protocol 3: In Vivo Efficacy Assessment in a Neutropenic Mouse Thigh Infection Model

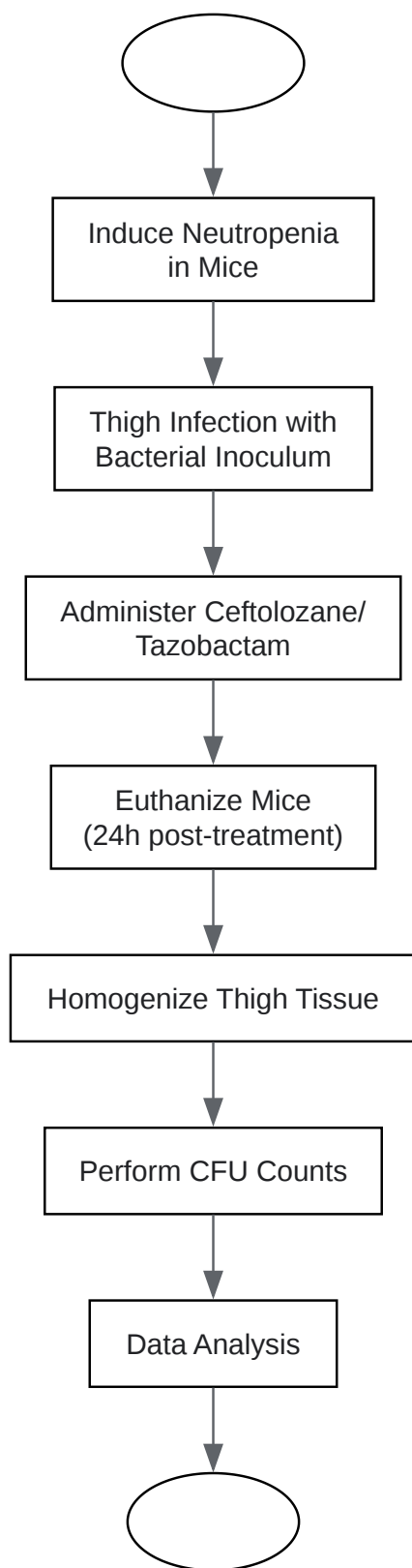
This protocol is a common preclinical model to evaluate the efficacy of antibiotics.

Materials:

- **Ceftolozane**/tazobactam formulation for injection (prepared as per Protocol 1 and diluted in sterile saline)
- Female CD-1 mice (or other suitable strain)
- Cyclophosphamide for inducing neutropenia
- Bacterial inoculum
- Sterile saline
- Syringes and needles

Procedure:

- **Induce Neutropenia:** Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
- **Infection:** Two hours before initiating antibiotic therapy, inoculate the mice intramuscularly in the thigh with a standardized bacterial suspension.
- **Drug Administration:** Administer **ceftolozane**/tazobactam subcutaneously or intravenously at various dosing regimens. Dosing frequency can be varied to determine the pharmacodynamic driver of efficacy.
- **Efficacy Assessment:** At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thighs, homogenize the tissue, and perform quantitative bacterial counts (CFU/thigh).
- **Data Analysis:** Compare the bacterial load in treated mice to that in untreated controls to determine the extent of bacterial killing.



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Workflow for In Vivo Efficacy Testing in Mice.

Conclusion

These application notes and protocols provide a framework for the experimental use of **ceftolozane/tazobactam** in a research setting. Adherence to these guidelines will facilitate reproducible and reliable data generation for the evaluation of this important antibacterial agent. Researchers should always adhere to local safety guidelines and regulations when handling chemical and biological materials.

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